

Introduction: The Strategic Importance of the Indazole Scaffold

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Compound of Interest

Compound Name: *1H-Indazole-7-boronic acid*

Cat. No.: B3030521

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The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties[1]. The functionalization of the indazole ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable for creating C-C bonds[2] [3].

This guide focuses on **1H-Indazole-7-boronic acid**, a versatile building block that serves as a crucial reagent for introducing the indazole-7-yl moiety into complex molecules. Its utility is primarily derived from the boronic acid functional group, which enables efficient participation in Suzuki-Miyaura coupling reactions[3][4]. We will explore its fundamental physicochemical properties, discuss common synthetic strategies, and provide detailed protocols for its application, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. **1H-Indazole-7-boronic acid** is typically supplied as a solid, and its stability and solubility are key considerations for reaction setup and storage.

Property	Data	Source(s)
CAS Number	915411-01-7	[5][6][7][8][9]
Molecular Formula	C ₇ H ₇ BN ₂ O ₂	[5][10]
Molecular Weight	161.95 g/mol	[5][8][10][11]
Physical Form	Solid, powder	[7]
Purity	Typically ≥95%	[9][12]
Storage Temperature	Inert atmosphere, 2-8°C recommended	[8]

Reactivity, Stability, and Handling

Chemical Stability

Boronic acids are known for their potential instability, being susceptible to heat, oxidation, and protodeboronation, particularly under basic conditions used in cross-coupling reactions[13][14]. A common decomposition pathway is the trimerization via dehydration to form a boroxine anhydride. This inherent instability can negatively impact reaction yields and reproducibility[13].

To mitigate these issues, two primary strategies are employed:

- Pinacol Esters: **1H-Indazole-7-boronic acid** is often available as its pinacol ester derivative (CAS 915411-02-8)[15][16]. These esters exhibit enhanced stability, making them easier to handle, store, and purify while still being effective coupling partners[17].
- MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable surrogates. They are designed for the slow-release of the active boronic acid under specific reaction conditions, which can dramatically improve yields, especially with unstable boronic acids[13][14].

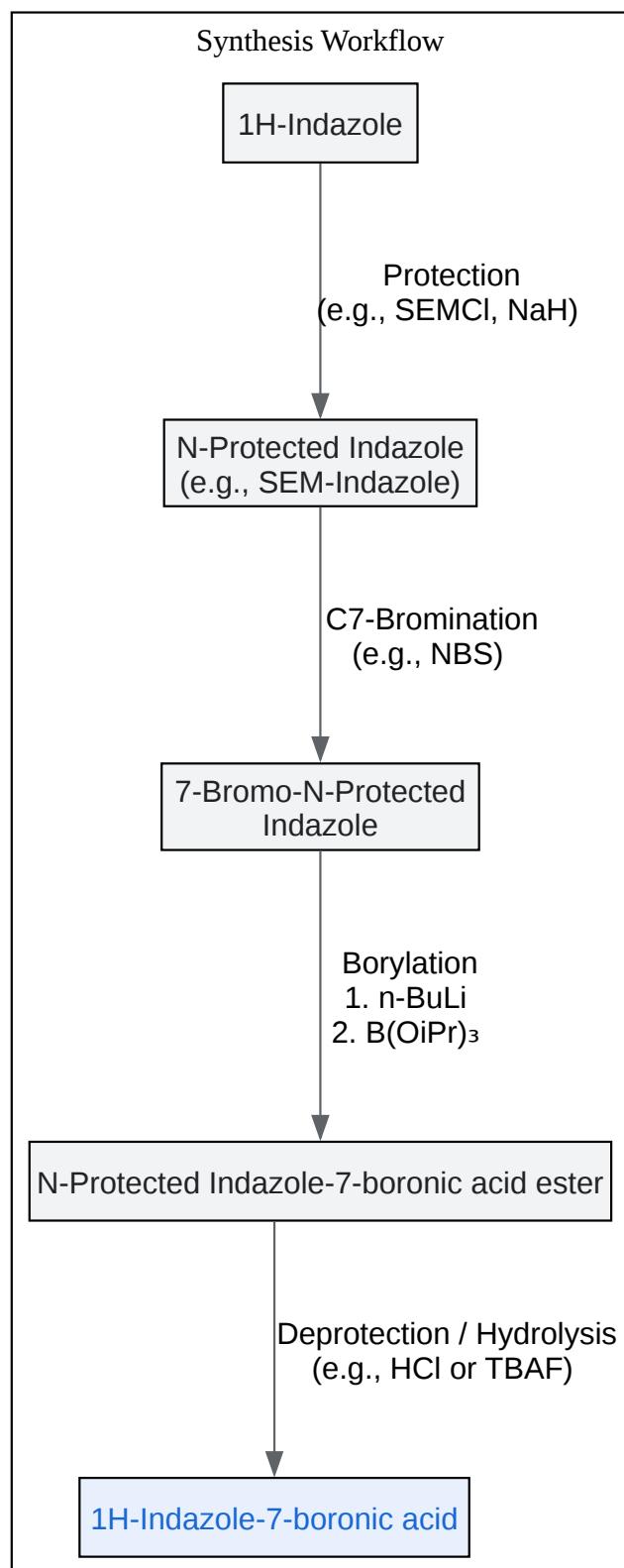
Handling and Storage Recommendations

To ensure the integrity of **1H-Indazole-7-boronic acid**, the following handling and storage procedures are essential:

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[18][19]. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[8].
- Handling: Use personal protective equipment, including gloves and eye protection. Handle in a well-ventilated area or fume hood to avoid inhalation of dust[18][19][20]. Avoid contact with skin and eyes[20].

Synthesis of 1H-Indazole-7-boronic acid

The regioselective functionalization of the C7 position of the indazole ring is a non-trivial synthetic challenge. Direct C-H activation can be difficult, so multi-step routes are often employed. A common and effective strategy involves a regioselective halogenation followed by a metal-halogen exchange and subsequent borylation.



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Caption: A representative synthetic workflow for **1H-Indazole-7-boronic acid**.

Experimental Protocol: Synthesis via Bromination-Borylation

This protocol is a representative methodology based on established organic chemistry principles for indazole functionalization[2][3].

Step 1: N-Protection of 1H-Indazole

- **Rationale:** The acidic N-H proton of the indazole can interfere with subsequent organometallic reactions (e.g., lithiation). Protection is crucial for directing reactivity and preventing side reactions.
- To a stirred solution of 1H-Indazole in an anhydrous aprotic solvent (e.g., THF) at 0°C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
- Allow the mixture to stir for 30 minutes at 0°C.
- Add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction carefully with saturated aqueous NH₄Cl solution.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the N-protected indazole.

Step 2: Regioselective C7-Bromination

- **Rationale:** The C7 position is activated for electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a common and effective brominating agent.
- Dissolve the N-protected indazole in a suitable solvent (e.g., DMF or CH₂Cl₂).
- Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

- Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the starting material.
- Upon completion, dilute the reaction with water and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify via chromatography to obtain the 7-bromo-N-protected indazole.

Step 3: Borylation via Lithium-Halogen Exchange

- Rationale: The bromo-substituted indazole is converted into an organolithium species, which is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate.
- Dissolve the 7-bromo-N-protected indazole in anhydrous THF under an inert atmosphere.
- Cool the solution to -78°C .
- Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78°C .
- Stir for 1 hour at -78°C .
- Add triisopropyl borate ($\text{B}(\text{O}i\text{Pr})_3$, 1.5 eq.) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding saturated aqueous NH_4Cl .
- Extract the product, dry the organic phase, and concentrate. The crude product is the protected boronic ester.

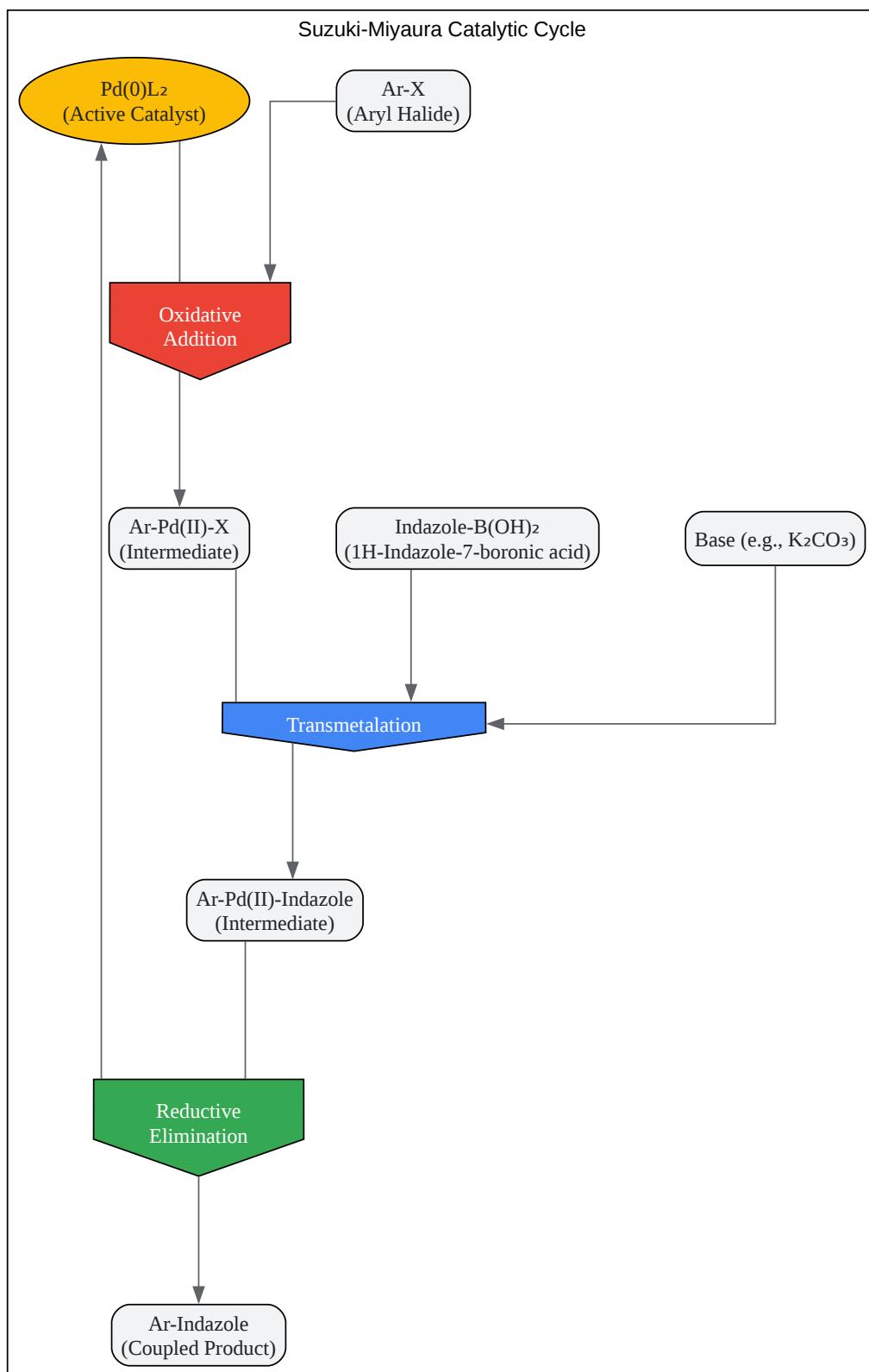
Step 4: Deprotection and Hydrolysis

- Rationale: The protecting group is removed, and the boronic ester is hydrolyzed to the final boronic acid.
- Dissolve the crude protected boronic ester in a suitable solvent (e.g., THF/Methanol).

- Add an aqueous acid (e.g., 2M HCl) and stir at room temperature or with gentle heating until deprotection is complete (monitor by TLC).
- Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃).
- Extract the product with an organic solvent, dry, and concentrate to yield the crude **1H-Indazole-7-boronic acid**.
- The final product can be purified by recrystallization or chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **1H-Indazole-7-boronic acid** is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds[3]. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures[2].



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling **1H-Indazole-7-boronic acid** with an aryl halide.

Reagents & Setup:

- **1H-Indazole-7-boronic acid** (1.2 - 1.5 eq.)
- Aryl or heteroaryl halide (e.g., bromide or chloride, 1.0 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 1-5 mol%)[21]
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 eq.)[3][4]
- Anhydrous solvent (e.g., Dioxane/ H_2O , DMF, or Toluene)
- Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

- Rationale: The exclusion of oxygen is critical as the active $\text{Pd}(0)$ catalyst can be oxidized and deactivated. To an oven-dried reaction vessel, add the aryl halide, **1H-Indazole-7-boronic acid**, the palladium catalyst, and the base.
- Seal the vessel with a septum or cap.
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Rationale: The choice of solvent and base is crucial and often needs to be optimized for specific substrates. A mixture of an organic solvent and water is common and facilitates the dissolution of both the organic and inorganic reagents. Add the degassed solvent(s) via syringe.
- Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120°C) for the specified time (2-24 hours).

- Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

1H-Indazole-7-boronic acid is a high-value synthetic intermediate, providing a reliable method for incorporating the indazole-7-yl functional group into target molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists and researchers in drug discovery. While its inherent stability can be a concern, the availability of stable surrogates like pinacol esters and a proper understanding of handling and storage requirements allow for its effective and reproducible application in complex organic synthesis.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3030521#1h-indazole-7-boronic-acid-physical-and-chemical-properties>

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